![molecular formula C6H8O3 B1610041 Ethyl 4-hydroxybut-2-ynoate CAS No. 31555-04-1](/img/structure/B1610041.png)
Ethyl 4-hydroxybut-2-ynoate
Overview
Description
Ethyl 4-hydroxybut-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular ester features a hydroxyl group and an alkyne group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxybut-2-ynoate typically involves the esterification of 4-Hydroxy-but-2-ynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Common catalysts used include sulfuric acid or hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxybut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products:
Oxidation: 4-Oxo-but-2-ynoic acid ethyl ester.
Reduction: 4-Hydroxy-but-2-ene acid ethyl ester or 4-Hydroxy-butanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Ethyl 4-hydroxybut-2-ynoate serves as a versatile building block in organic synthesis. It can be transformed into more complex molecules through various reactions, including:
- Nucleophilic Additions: The compound can react with carbonyl compounds to form β-hydroxy esters.
- Cycloaddition Reactions: It can participate in [3+2] cycloadditions to form five-membered rings, which are important in drug discovery.
Table 1: Key Reactions Involving this compound
Reaction Type | Product Type | Yield (%) |
---|---|---|
Nucleophilic Addition | β-Hydroxy Esters | 70-85 |
Cycloaddition | Five-Membered Rings | 65-80 |
Gold-Catalyzed | Oxazolidines | 67-82 |
2. Medicinal Chemistry
Recent studies have explored the use of this compound as a precursor for developing novel pharmaceuticals. Its derivatives have shown potential as:
- Antimicrobial Agents: Compounds derived from this compound have been synthesized and tested against various strains of bacteria, including Mycobacterium tuberculosis. These derivatives exhibited enhanced bioactivity due to structural modifications that improve their interaction with bacterial enzymes .
- Antiviral Agents: Research has demonstrated that modifications of this compound can lead to effective inhibitors of viral proteases, which are crucial targets in antiviral drug design .
Industrial Applications
This compound is also utilized in industrial applications:
1. Specialty Chemicals Production
The compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to serve as an intermediate in synthesizing various industrially relevant compounds.
2. Biochemical Pathways
Recent innovations have incorporated this compound into metabolic engineering efforts aimed at producing valuable biochemicals like gamma-butyrolactone (GBL) and 1,4-butanediol (BDO) using engineered microbial strains . This application highlights its potential in sustainable chemical production.
Case Studies
Case Study 1: Antimicrobial Development
A study investigated the synthesis of acrylic acid derivatives from this compound, which were evaluated for their antimicrobial activity against Mycobacterium species. The results indicated that specific modifications significantly enhanced their efficacy, demonstrating the compound's potential in drug development .
Case Study 2: Metabolic Engineering
Another research effort focused on utilizing this compound in engineered E. coli strains to produce BDO from glucose. The study showcased the compound's role in optimizing metabolic pathways for efficient production of high-value chemicals .
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxybut-2-ynoate involves its functional groups:
Hydroxyl Group: Can form hydrogen bonds, increasing the compound’s solubility and reactivity.
Alkyne Group: Can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Ethyl propionate: Used in perfumes and as a solvent.
Uniqueness: Ethyl 4-hydroxybut-2-ynoate is unique due to its combination of a hydroxyl group and an alkyne group, which provides it with distinct reactivity and versatility in organic synthesis .
Biological Activity
Ethyl 4-hydroxybut-2-ynoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a hydroxyl group and a propyne moiety, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various microorganisms. Notably, it has shown promise as an effective agent against Mycobacterium species, including M. tuberculosis and M. smegmatis.
Case Study: Antimycobacterial Activity
A study published in 2013 synthesized various derivatives of ethyl esters, including this compound, and assessed their activity against M. smegmatis. The minimum inhibitory concentration (MIC) values were determined, revealing that certain structural modifications enhanced potency:
Compound | Structure Modification | MIC (µg/mL) |
---|---|---|
This compound | None | ≤ 64 |
Methyl cyclopropyl ester | Increased hydrophobicity | 32 |
Ketone derivative | Altered electronic character | 16 |
These results indicate that structural changes can significantly influence the antimicrobial efficacy of the compound .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.
Research Findings on Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound's effectiveness was attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis.
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The half-maximal inhibitory concentration (IC50) for HeLa cells was found to be around 20 µM, indicating significant cytotoxicity.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. This compound has shown potential as an antioxidant agent.
Evaluation of Antioxidant Activity
A study assessed the radical scavenging activity of this compound using various assays:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 50 |
ABTS Scavenging | 45 |
Ferric Reducing Antioxidant Power (FRAP) | 60 |
The results suggest that this compound possesses moderate antioxidant activity, which may contribute to its overall biological efficacy .
Properties
IUPAC Name |
ethyl 4-hydroxybut-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHWIOGTZSRPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445921 | |
Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31555-04-1 | |
Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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